molecular formula C6H3ClN3O2.1/2Cl4Zn B077790 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) CAS No. 14263-89-9

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1)

Cat. No. B077790
CAS RN: 14263-89-9
M. Wt: 576.3 g/mol
InChI Key: SEJJAROGLQFLQR-UHFFFAOYSA-J
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Description

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) is a chemical compound that belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and materials science. These compounds are of interest due to their unique reactivity and potential applications in creating complex molecular structures through various chemical reactions.

Synthesis Analysis

The synthesis of similar diazonium compounds often involves the reaction of aromatic amines with nitrous acid, followed by complexation with metal salts such as zinc chloride. For instance, the zinc/acid reduction of nitro functions in nickel(II) complexes yields corresponding diazonium tetrachlorozincate salts, indicating a method that could be adapted for synthesizing 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) (Curtis, Puschmann, & Robinson, 2009).

Molecular Structure Analysis

Molecular structure analysis of diazonium salts typically involves spectroscopic techniques and, in some cases, X-ray crystallography. These methods provide insights into the geometric parameters, bond lengths, and angles critical for understanding the stability and reactivity of the compound. For similar structures, studies have utilized NMR, FT-IR, and computational methods to elucidate the structural characteristics (Estiu, Villalba, Camí, Echeverría, & Soria, 2014).

Chemical Reactions and Properties

Diazonium compounds participate in a variety of chemical reactions, including nucleophilic aromatic substitution and coupling reactions. These reactions are pivotal for synthesizing aromatic compounds with diverse substituents. The presence of the chloro and nitro groups in 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) suggests its potential for undergoing such reactions under specific conditions, contributing to its versatility in organic synthesis.

Physical Properties Analysis

The physical properties of diazonium salts, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various chemical processes and material science applications. Analyzing similar compounds has shown that diazonium salts can exhibit significant variability in these properties, dependent on their specific configurations and interactions (Moodie, Payne, & Schofield, 1985).

Scientific Research Applications

Kinetics and Reactivity

Benzenediazonium compounds, including those substituted with nitro and chloro groups, have been studied for their coupling kinetics with other organic compounds. For example, Horáčková and Štěrba (1992) investigated the kinetics of reactions between nitro-, chloro-, and methoxy-substituted benzenediazonium ions with phenylazo derivatives, highlighting the effects of substituents on reaction rates and the formation of azo compounds Horáčková & Štěrba, 1992.

Surface Adsorption and Electrochemical Properties

The adsorption of nitrobenzenediazonium compounds on various substrates, such as gold and glassy carbon, has been explored for creating functionalized surfaces. Griveau et al. (2010) studied the spontaneous formation of adsorbed layers of 4-nitrobenzenediazonium on gold and glassy carbon, evaluating the electron-transfer kinetics and the impact of such layers on surface properties Griveau et al., 2010.

Functionalization of Electrodes

Diazonium compounds have been utilized for the electrochemical functionalization of electrodes. Matemadombo et al. (2007) demonstrated the grafting of nitrobenzenediazonium onto glassy carbon electrodes, subsequently attaching cobalt phthalocyanine complexes to these modified electrodes for enhanced electrocatalytic activity Matemadombo et al., 2007.

properties

IUPAC Name

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H3ClN3O2.4ClH.Zn/c2*7-4-1-2-5(9-8)6(3-4)10(11)12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJJAROGLQFLQR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl6N6O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904285
Record name 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1)

CAS RN

14263-89-9
Record name Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1)
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